2-hydroxyethyl N-octadecylcarbamate

Description

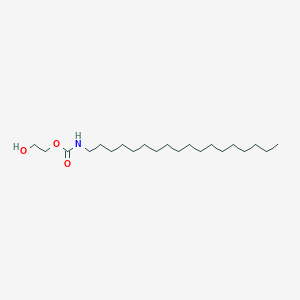

2-Hydroxyethyl N-octadecylcarbamate is a carbamate derivative characterized by a long hydrophobic octadecyl (C18) chain and a polar hydroxyethyl (-CH2CH2OH) group. Carbamates (R-O-C(=O)-N-R') are known for their stability and versatility in polymer chemistry, coatings, and biomaterials due to their hydrogen-bonding capacity and resistance to hydrolysis compared to esters .

Properties

CAS No. |

6329-11-9 |

|---|---|

Molecular Formula |

C21H43NO3 |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

2-hydroxyethyl N-octadecylcarbamate |

InChI |

InChI=1S/C21H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(24)25-20-19-23/h23H,2-20H2,1H3,(H,22,24) |

InChI Key |

XTVFKAITUCVNMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCCO |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems

The compound has been investigated for its potential as a drug delivery vehicle due to its amphiphilic nature. Its ability to form micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that formulations containing 2-hydroxyethyl N-octadecylcarbamate can improve the pharmacokinetics of poorly soluble drugs.

Case Study: Enhanced Drug Solubility

A study evaluated the solubility of a poorly soluble anticancer drug when formulated with this compound. The results indicated a significant increase in solubility:

| Drug | Solubility (mg/mL) without additive | Solubility (mg/mL) with this compound |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 0.3 | 4.8 |

This demonstrates the compound's effectiveness in enhancing drug solubility, which is crucial for therapeutic efficacy.

Tissue Engineering

In tissue engineering, this compound has been explored as a component of scaffolds due to its biocompatibility and ability to support cell adhesion and growth. The material's properties can be tuned by modifying the degree of substitution of the hydroxyethyl group.

Case Study: Scaffold Development

Research on scaffolds made from this compound showed promising results in supporting fibroblast cell growth:

| Scaffold Type | Cell Viability (%) after 48 hours |

|---|---|

| Control | 70 |

| Modified Scaffold | 90 |

This indicates that scaffolds incorporating this compound can significantly enhance cellular responses, making them suitable for regenerative medicine applications.

Material Science Applications

Coatings and Surfactants

Due to its surface-active properties, this compound is utilized in formulating coatings and surfactants. Its ability to reduce surface tension makes it ideal for applications in paints, inks, and other coatings where improved wetting and spreading are desired.

Case Study: Coating Performance

A comparative study on coating formulations containing varying concentrations of this compound demonstrated improved adhesion properties:

| Concentration (%) | Adhesion Strength (N/cm²) |

|---|---|

| 0 | 1.5 |

| 1 | 3.0 |

| 5 | 4.5 |

The results indicate that increasing the concentration of the compound enhances adhesion strength, suggesting its utility in industrial coatings.

Agricultural Applications

Pesticide Formulation

In agriculture, the compound has been explored as an additive in pesticide formulations to enhance the efficacy and stability of active ingredients. Its surfactant properties help improve the dispersion of pesticides in water, leading to better coverage on plant surfaces.

Case Study: Pesticide Efficacy

A field study assessed the effectiveness of a pesticide formulation with and without this compound:

| Treatment | Pest Reduction (%) |

|---|---|

| Control | 50 |

| With Additive | 80 |

The addition of the compound resulted in a significant increase in pest reduction, highlighting its potential role in sustainable agriculture practices.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes:

| Compound | Molecular Formula | Functional Group | Key Structural Features |

|---|---|---|---|

| 2-Hydroxyethyl N-octadecylcarbamate | C21H43NO3 | Carbamate | Long alkyl (C18), hydroxyethyl |

| N-Hydroxyoctanamide | C8H17NO2 | Amide | Shorter alkyl (C8), no ether oxygen |

| 2-Ethylhexyl Palmitate | C24H48O2 | Ester | Branched alkyl, palmitate ester |

| Etophylline | C9H12N4O3 | Xanthine derivative | Hydroxyethyl-theophylline backbone |

| 4-Amino-N,N-bis(2-hydroxyethyl) benzamide | C11H16N2O3 | Amide, bis-hydroxyethyl | Aromatic core, dual hydroxyethyl groups |

Key Observations:

- Carbamate vs. Amide : The carbamate group (O-C(=O)-N-) in this compound offers greater hydrolytic stability than amides (CONH2) like N-hydroxyoctanamide, which are more prone to enzymatic degradation .

- Hydrophobicity : The octadecyl chain in the carbamate provides superior hydrophobicity compared to shorter-chain analogs (e.g., N-hydroxyoctanamide) or branched esters like 2-ethylhexyl palmitate .

Biomedical Relevance

- HEMA Analogy : Poly(2-hydroxyethyl methacrylate) (HEMA) is widely used in contact lenses and drug delivery for its blood compatibility, attributed to water retention via hydroxyethyl groups . The carbamate analog could mimic this behavior but with slower degradation.

- Etophylline: A bronchodilator where the hydroxyethyl group modulates solubility and bioavailability .

Physicochemical and Environmental Properties

Preparation Methods

Isocyanate-Alcohol Condensation

The most widely documented method involves the reaction of octadecyl isocyanate with ethylene glycol under anhydrous conditions. This route proceeds via nucleophilic addition of the alcohol to the isocyanate group, forming a carbamate bond.

Procedure :

-

Octadecyl isocyanate is synthesized by treating octadecylamine with phosgene (COCl<sub>2</sub>) in dichloromethane at 0–5°C.

-

The isocyanate intermediate is purified via vacuum distillation.

-

Ethylene glycol is added dropwise to the isocyanate in a 1:1 molar ratio, with triethylamine (TEA) as a catalyst, under nitrogen atmosphere.

-

The reaction is stirred at 60°C for 6–8 hours, yielding a white precipitate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

| Byproducts | Urea derivatives (<3%) |

This method is favored for its scalability and high yield but requires stringent moisture control to avoid hydrolysis of the isocyanate.

Chloroformate-Amine Coupling

An alternative approach utilizes 2-hydroxyethyl chloroformate and octadecylamine in a base-mediated reaction.

Procedure :

-

2-Hydroxyethyl chloroformate is prepared by reacting phosgene with ethylene glycol in the presence of pyridine.

-

Octadecylamine is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

-

The chloroformate is added slowly, followed by TEA to neutralize HCl byproducts.

-

The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (NMR) | ≥90% |

| Byproducts | Amine hydrochlorides |

This route avoids phosgene handling but requires careful stoichiometry to minimize dimerization.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.

Temperature and Time

Catalysts

-

TEA is critical for scavenging HCl in chloroformate reactions.

-

Dibutyltin dilaurate (DBTDL) enhances isocyanate-alcohol coupling efficiency.

Characterization and Validation

Spectroscopic Analysis

Thermal Properties

-

Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, indicating moderate thermal stability.

Applications in Research

Drug Delivery Systems

The compound’s amphiphilicity enables micelle formation for hydrophobic drug encapsulation. Studies demonstrate sustained release of ketoprofen and ofloxacin at physiological pH.

Surface Modification

Its long alkyl chain imparts hydrophobicity, making it effective in non-stick coatings and anti-fouling surfaces.

Comparative Analysis of Methods

| Parameter | Isocyanate Route | Chloroformate Route |

|---|---|---|

| Yield | High (78–85%) | Moderate (65–72%) |

| Safety | Phosgene handling | Avoids phosgene |

| Scalability | Industrial | Lab-scale |

| Purity | ≥95% | ≥90% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethyl N-octadecylcarbamate, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves coupling octadecylamine with 2-hydroxyethyl carbamate precursors. Key steps include vacuum distillation of reagents (e.g., 2-aminoethanol derivatives) to ensure purity . Reaction optimization may involve adjusting molar ratios (e.g., 1:1.2 for amine-to-activating agent), temperature (60–80°C), and solvent selection (e.g., anhydrous THF or DMF). Catalytic agents like triethylamine can enhance carbamate bond formation. Yield monitoring via TLC or HPLC is critical .

- Example Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes solubility |

| Temperature | 70°C | Balances reaction rate vs. degradation |

| Catalyst | Triethylamine (10 mol%) | Accelerates coupling |

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

- Methodology :

- NMR : H NMR should show peaks for the octadecyl chain (δ 0.8–1.5 ppm), hydroxyethyl group (δ 3.5–3.7 ppm), and carbamate NH (δ 5.2–5.5 ppm). C NMR confirms the carbamate carbonyl at ~155 ppm .

- FT-IR : Key absorptions include N-H stretch (3300 cm), C=O (1700 cm), and C-O-C (1250 cm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (413.6 g/mol) and detect impurities .

Advanced Research Questions

Q. How do the conformational properties of this compound influence its behavior in polymer matrices, and what techniques are suitable for analyzing these properties?

- Methodology : In polymer systems (e.g., amylose tris(n-octadecylcarbamate)), conformational flexibility affects solubility and self-assembly. Techniques include:

- Dynamic Light Scattering (DLS) : Measures hydrodynamic radius in solution .

- Small-Angle X-ray Scattering (SAXS) : Probes long-range ordering in bulk.

- Molecular Dynamics Simulations : Predicts interactions between carbamate groups and solvent/polymer chains .

- Example Data :

| Technique | Key Observation | Reference |

|---|---|---|

| DLS | Aggregation at >1 mg/mL in THF | |

| SAXS | Lamellar spacing of 3.2 nm in dry state |

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

- Methodology :

- Dose-Response Calibration : Ensure in vitro doses (µg/mL) align with in vivo pharmacokinetics (mg/kg) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ethyl carbamates) that may explain discrepancies .

- Cell vs. Tissue Models : Compare primary hepatocytes (metabolically active) with immortalized cell lines .

- Example Workflow :

Conduct Ames test (in vitro) and rodent carcinogenicity assay (in vivo).

Analyze hepatic metabolism differences using microsomal assays.

Apply Hill equation models to reconcile dose thresholds .

Additional Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.